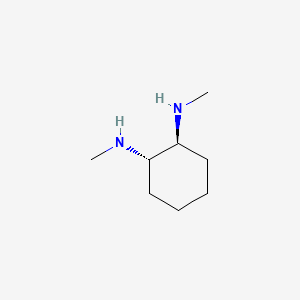

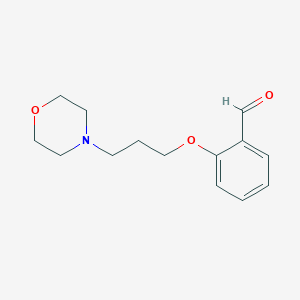

![molecular formula C6H12N2 B1314664 (S)-5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-12-3](/img/structure/B1314664.png)

(S)-5-Azaspiro[2.4]heptan-7-amine

Übersicht

Beschreibung

Amines are a class of organic compounds derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . They are involved in the construction of amino acids, pharmaceuticals, and in processes such as the purification of natural gas .

Synthesis Analysis

Amines can be synthesized through various methods. One common method is alkylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another method involves the use of transaminases, enzymes that transfer an amino group from an amino donor to an amino acceptor .

Molecular Structure Analysis

The structure of amines is similar to that of ammonia, being sp3-hybridized with the nitrogen atom having a lone pair of electrons . The presence of this lone pair means that amines can act as bases and nucleophiles.

Chemical Reactions Analysis

Amines can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide. Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Physical And Chemical Properties Analysis

Amines generally have a fish-like odor and exhibit alkaline properties . Their physical and chemical properties can vary widely depending on their structure and the nature of the organic groups attached to the nitrogen atom .

Wissenschaftliche Forschungsanwendungen

1. Specific Scientific Field: Green Chemistry and Synthetic Chemistry .

4. Results or Outcomes: The current resurgence of electrosynthesis has led to new and more sustainable syntheses of (and using) amides to be published in recent times . Given the vital importance of amides and the growing interest in electrosynthesis, the combination of these two topics is an exciting and interesting field of research that holds a lot of promise in the future of synthetic chemistry .

-

Bicyclo[2.2.1]heptane-1-carboxylates An organocatalytic formal [4 + 2] cycloaddition reaction has been developed that allows for the rapid and highly enantioselective synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates . While this isn’t directly related to “(S)-5-Azaspiro[2.4]heptan-7-amine”, it does involve similar bicyclic structures .

-

Heptane Heptane and its many isomers are widely used in laboratories as a non-polar solvent . As a liquid, it is ideal for transport and storage . In the grease spot test, heptane is used to dissolve an oil spot to show the previous presence of organic compounds on a stained paper . This is done by shaking the stained paper in a heptane solution for about half a minute .

-

Primary Aliphatic Amines While primary aliphatic amines are ubiquitous in natural products, they are traditionally considered inert to substitution chemistry . This review highlights historical and recent advances in the field of aliphatic deamination chemistry which demonstrate these moieties can be harnessed as valuable C (sp 3) synthons .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(7S)-5-azaspiro[2.4]heptan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTBUCYRQSUCCE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CNC[C@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473954 | |

| Record name | (S)-5-AZASPIRO[2.4]HEPTAN-7-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Azaspiro[2.4]heptan-7-amine | |

CAS RN |

129306-12-3 | |

| Record name | (7S)-5-Azaspiro[2.4]heptan-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129306-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-5-AZASPIRO[2.4]HEPTAN-7-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)